Superior Mass Shift and Reduced Isotopic Interference vs. Ethynyl Estradiol-d4
Ethynyl Estradiol-13C2D4 provides a net mass shift of +6 Da relative to the unlabeled analyte (C20H24O2, MW 296.4 Da), compared to a +4 Da shift for Ethynyl Estradiol-d4 (MW 300.4 Da) [1]. This larger mass shift, achieved through dual 13C2 (+2 Da) and D4 (+4 Da) labeling, is critical for baseline resolution from the naturally occurring M+2 and M+4 isotopic peaks of the unlabeled analyte, which can constitute up to 2-5% of the signal intensity and artificially inflate internal standard response in single-isotope assays [2].
| Evidence Dimension | Net Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | +6 Da (13C2 + D4) |
| Comparator Or Baseline | +4 Da (Ethynyl Estradiol-d4) vs. +2 Da (Ethynyl Estradiol-13C2) |
| Quantified Difference | +2 Da advantage over d4 analog; +4 Da advantage over 13C2 analog |
| Conditions | Low-resolution MS (e.g., triple quadrupole) quantitation; theoretical isotopic distribution modeling |
Why This Matters
Ensures accurate internal standard peak area integration without cross-talk, preventing method bias during regulatory bioequivalence studies.
- [1] PubChem. (2026). Ethynyl Estradiol-13C2D4. PubChem CID 154731323. National Library of Medicine. View Source
- [2] Restek Corporation. (2015). Choosing an Internal Standard. Restek Chromatography Technical Resource. View Source
